![molecular formula C10H19NO2 B2863718 Methyl (2R)-2-amino-2-cyclohexylpropanoate CAS No. 2165437-10-3](/img/structure/B2863718.png)
Methyl (2R)-2-amino-2-cyclohexylpropanoate
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Overview
Description
Methyl (2R)-2-amino-2-cyclohexylpropanoate, also known as Mexiletine, is a pharmaceutical drug that belongs to the class of antiarrhythmic agents. It is used to treat ventricular arrhythmias, a condition where the heart beats irregularly, and also has potential applications in the treatment of neuropathic pain.
Scientific Research Applications
Methyl (2R)-2-amino-2-cyclohexylpropanoate has been extensively studied for its antiarrhythmic properties. It has been shown to be effective in treating ventricular arrhythmias, including those associated with myocardial infarction and heart failure. Methyl (2R)-2-amino-2-cyclohexylpropanoate has also been studied for its potential use in the treatment of neuropathic pain, although further research is needed to fully understand its mechanism of action in this context.
Mechanism of Action
Methyl (2R)-2-amino-2-cyclohexylpropanoate works by blocking sodium channels in the heart, which reduces the influx of sodium ions and slows down the rate of depolarization. This helps to prevent abnormal electrical activity in the heart and restore normal heart rhythm. Methyl (2R)-2-amino-2-cyclohexylpropanoate also has local anesthetic properties, which may contribute to its effectiveness in treating neuropathic pain.
Biochemical and Physiological Effects
Methyl (2R)-2-amino-2-cyclohexylpropanoate has been shown to have a number of biochemical and physiological effects. It can reduce the duration and amplitude of action potentials in cardiac cells, which helps to prevent abnormal electrical activity. Methyl (2R)-2-amino-2-cyclohexylpropanoate can also reduce the excitability of sensory neurons, which may contribute to its effectiveness in treating neuropathic pain.
Advantages and Limitations for Lab Experiments
Methyl (2R)-2-amino-2-cyclohexylpropanoate has several advantages for use in lab experiments. It is relatively stable and easy to handle, and its effects on sodium channels are well-characterized. However, Methyl (2R)-2-amino-2-cyclohexylpropanoate can be expensive, and its effects may vary depending on the specific type of sodium channel being studied.
Future Directions
There are several potential future directions for research on Methyl (2R)-2-amino-2-cyclohexylpropanoate. One area of interest is the development of new formulations or delivery methods that could improve its effectiveness in treating neuropathic pain. Another area of interest is the study of Methyl (2R)-2-amino-2-cyclohexylpropanoate's effects on different types of sodium channels, which could help to identify new targets for antiarrhythmic drugs. Additionally, further research is needed to fully understand the mechanism of action of Methyl (2R)-2-amino-2-cyclohexylpropanoate in both cardiac and neural tissues.
Synthesis Methods
Methyl (2R)-2-amino-2-cyclohexylpropanoate is synthesized from 2-amino-2-cyclohexylacetic acid, which is reacted with methanol and thionyl chloride to form the corresponding methyl ester. The methyl ester is then reacted with ammonia to form Methyl (2R)-2-amino-2-cyclohexylpropanoate.
properties
IUPAC Name |
methyl (2R)-2-amino-2-cyclohexylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-10(11,9(12)13-2)8-6-4-3-5-7-8/h8H,3-7,11H2,1-2H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HODYAOMLMHOVEK-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)(C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C1CCCCC1)(C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2R)-2-amino-2-cyclohexylpropanoate |
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